Methyl 3-Cyano-5-fluorobenzoate
CAS No.: 886732-29-2
Cat. No.: VC21232024
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886732-29-2 |
---|---|
Molecular Formula | C9H6FNO2 |
Molecular Weight | 179.15 g/mol |
IUPAC Name | methyl 3-cyano-5-fluorobenzoate |
Standard InChI | InChI=1S/C9H6FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 |
Standard InChI Key | YZDWAFGKJVAXAM-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)C#N)F |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C#N)F |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 3-Cyano-5-fluorobenzoate is characterized by a benzoic acid derivative structure with three key functional groups: a methyl ester group, a cyano (nitrile) group at the third position, and a fluorine atom at the fifth position on the benzene ring. This arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns.
Chemical Identifiers and Properties
The compound can be identified through various chemical nomenclature systems and possesses specific physical and chemical properties as outlined in the following table:
Property | Value |
---|---|
IUPAC Name | Methyl 3-cyano-5-fluorobenzoate |
CAS Number | 886732-29-2 |
Molecular Formula | C9H6FNO2 |
Molecular Weight | 179.15 g/mol |
InChI Key | YZDWAFGKJVAXAM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C#N)F |
DSSTox Substance ID | DTXSID20650187 |
Solubility | Soluble in organic solvents (ethanol, methanol) |
The molecular structure contains a benzene ring substituted with three functional groups that significantly influence its chemical behavior. The electron-withdrawing nature of both the cyano and fluoro groups creates an electron-deficient aromatic system, making it susceptible to nucleophilic attack at specific positions .
Synthesis Methods
Laboratory Synthesis
Methyl 3-Cyano-5-fluorobenzoate can be synthesized through several laboratory methods. One common approach involves the esterification of 3-cyano-5-fluorobenzoic acid with methanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions to ensure complete conversion.
The general reaction can be represented as:
3-Cyano-5-fluorobenzoic acid + Methanol → Methyl 3-Cyano-5-fluorobenzoate + Water
The reaction requires an acid catalyst, commonly sulfuric acid, to facilitate the esterification process. Temperature control and water removal techniques are often employed to drive the equilibrium toward product formation.
Industrial Production
In industrial settings, the production of Methyl 3-Cyano-5-fluorobenzoate typically involves optimized esterification processes designed for high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet the demands of various applications.
Industrial synthesis may also employ alternative starting materials, such as appropriately substituted halobenzoates, which undergo cyanation reactions followed by esterification. These multi-step processes are designed to maximize efficiency and minimize waste production.
Chemical Reactions
Types of Reactions
Methyl 3-Cyano-5-fluorobenzoate participates in several types of chemical reactions, reflecting the reactivity of its functional groups:
Nucleophilic Substitution
The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles under appropriate conditions. The electron-withdrawing effect of the cyano group enhances the susceptibility of the aromatic ring to nucleophilic attack.
Hydrolysis
The ester group can be hydrolyzed under acidic or basic conditions to yield 3-cyano-5-fluorobenzoic acid and methanol. This reaction is often employed in synthetic pathways where the ester serves as a protecting group.
Reduction
The cyano group can be reduced to an amine using appropriate reducing agents. This transformation is valuable in the synthesis of aminobenzoate derivatives with potential biological activities.
Common Reagents and Conditions
The reactivity of Methyl 3-Cyano-5-fluorobenzoate varies with different reagents and conditions:
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Nucleophilic Substitution: Typically employs strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
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Hydrolysis: Proceeds under acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
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Reduction: Often utilizes lithium aluminum hydride in anhydrous ether or other selective reducing agents.
Biological Activity
Anticancer Properties
In vitro studies have demonstrated potential anticancer activities for Methyl 3-Cyano-5-fluorobenzoate. The compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death.
Additionally, the compound may inhibit tumor growth by interfering with angiogenesis (formation of new blood vessels) necessary for tumor sustenance. These effects are likely mediated through interactions with specific cellular targets influenced by the compound's unique electronic properties.
Mechanism of Action
The biological activity of Methyl 3-Cyano-5-fluorobenzoate can be attributed to several mechanisms:
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Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways crucial for cell survival and proliferation, particularly in cancer cells.
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Modulation of Signaling Pathways: By interacting with specific molecular targets, this compound can modulate various signaling pathways that lead to apoptosis or cell cycle arrest.
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Reactive Site Interactions: The electron-withdrawing nature of the cyano group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack by biological nucleophiles, which can disrupt cellular processes.
Research Applications
Chemical Synthesis
Methyl 3-Cyano-5-fluorobenzoate serves as a valuable intermediate in the synthesis of various organic compounds. Its functional groups provide multiple reactive sites for further transformations, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty materials .
Pharmaceutical Research
The compound has applications in pharmaceutical research, particularly in the development of:
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Anti-inflammatory agents
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Anticancer compounds
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Enzyme inhibitors
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Receptor modulators
These applications leverage the compound's unique structural features to target specific biological pathways.
Structure-Activity Relationship Studies
Methyl 3-Cyano-5-fluorobenzoate and its derivatives are often employed in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. These studies are crucial for rational drug design and optimization of lead compounds .
Comparison with Similar Compounds
Structural Analogs
Understanding the relationship between Methyl 3-Cyano-5-fluorobenzoate and structurally similar compounds helps elucidate the effects of positional isomerism and substitution patterns on chemical and biological properties.
Compound | Molecular Formula | Key Structural Differences | CAS Number |
---|---|---|---|
Methyl 3-Cyano-5-fluorobenzoate | C9H6FNO2 | Reference compound | 886732-29-2 |
Methyl 4-Cyano-3-fluorobenzoate | C9H6FNO2 | Position of cyano and fluoro groups reversed | 268734-34-5 |
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | C9H4Cl2FNO2 | Additional chloro substituents at positions 2 and 4 | 220035-64-3 |
The positional isomers exhibit different chemical reactivity and biological properties due to the altered electronic distribution within the molecule. For instance, Methyl 4-Cyano-3-fluorobenzoate shows moderate antimicrobial activity compared to the more pronounced activity of Methyl 3-Cyano-5-fluorobenzoate .
Biological Activity Comparison
The biological activities of these related compounds vary based on their structural differences:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Methyl 3-Cyano-5-fluorobenzoate | Moderate | Significant |
Methyl 4-Cyano-3-fluorobenzoate | Moderate | Moderate |
Related benzoate derivatives | Variable | Variable |
These differences highlight the importance of substitution patterns in determining biological activity profiles .
Analytical Methods
Spectroscopic Identification
Methyl 3-Cyano-5-fluorobenzoate can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: 1H and 13C NMR provide detailed structural information, with characteristic signals for the methyl ester group and aromatic protons.
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Infrared Spectroscopy: Shows distinctive absorption bands for the cyano group (~2230 cm-1), ester carbonyl (~1720 cm-1), and C-F bond (~1250 cm-1).
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Mass Spectrometry: Typically shows a molecular ion peak at m/z 179 with fragmentation patterns characteristic of ester and cyano groups.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the quantitative analysis and purity determination of Methyl 3-Cyano-5-fluorobenzoate. These techniques allow for the separation and identification of the compound from reaction mixtures or biological samples .
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